In-Depth Technical Guide: 2,9-Di-sec-butyl-1,10-phenanthroline
In-Depth Technical Guide: 2,9-Di-sec-butyl-1,10-phenanthroline
CAS Number: 126646-42-2
An Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,9-Di-sec-butyl-1,10-phenanthroline, a heterocyclic organic compound with significant potential in cancer research and drug development. This document consolidates key data on its chemical properties, synthesis, and biological activity, with a focus on its anticancer mechanisms. Detailed experimental protocols and visual representations of its signaling pathways are included to support further research and application.
Compound Identification and Physicochemical Properties
2,9-Di-sec-butyl-1,10-phenanthroline, also referred to in scientific literature as dsBPT, is a derivative of 1,10-phenanthroline. The introduction of sec-butyl groups at the 2 and 9 positions significantly influences its steric and electronic properties, enhancing its biological activity.
| Property | Value | Reference |
| CAS Number | 126646-42-2 | N/A |
| Molecular Formula | C₂₀H₂₄N₂ | N/A |
| Molecular Weight | 292.42 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Purity | >98% | N/A |
Synthesis Protocol
Conceptual Synthesis Workflow
This diagram illustrates a likely synthetic pathway, which involves the deprotonation of the methyl groups of neocuproine followed by alkylation.
Caption: Conceptual synthesis pathway for 2,9-Di-sec-butyl-1,10-phenanthroline.
Detailed Methodology (Hypothetical)
-
Deprotonation of Neocuproine: 2,9-dimethyl-1,10-phenanthroline (neocuproine) is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to deprotonate the methyl groups, forming a dianionic intermediate.
-
Alkylation: Following the deprotonation, a solution of a sec-butyl halide (e.g., 2-bromobutane or 2-iodobutane) in the same anhydrous solvent is added slowly to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Workup and Purification: The reaction is quenched with a proton source, such as water or a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure 2,9-Di-sec-butyl-1,10-phenanthroline.
Note: This is a generalized protocol based on common organic synthesis methods for similar compounds. The specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.
Biological Activity and Mechanism of Action
2,9-Di-sec-butyl-1,10-phenanthroline (dsBPT) has demonstrated potent antitumor activity in preclinical studies, particularly in lung and head and neck cancer models.[1][2] Its mechanism of action involves the induction of G1 cell cycle arrest, apoptosis, and autophagy.[1][2]
In Vitro Cytotoxicity
The compound exhibits significant growth inhibitory effects on various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| H1703 | Lung Cancer | ~0.1-0.2 | [1][2] |
| A549 | Lung Cancer | ~0.1-0.2 | [1][2] |
| Tu212 | Head and Neck Cancer | ~0.1-0.2 | [1][2] |
| Tu686 | Head and Neck Cancer | ~0.1-0.2 | [1][2] |
| BEAS-2B | Normal Bronchial Epithelial | ~1.5 | [2] |
Signaling Pathways
dsBPT induces cell cycle arrest at the G1 phase. This is a critical checkpoint that prevents cells with damaged DNA from entering the DNA synthesis (S) phase. The arrest is mediated by the modulation of key cell cycle regulatory proteins.
Caption: dsBPT induces G1 phase cell cycle arrest.
dsBPT triggers programmed cell death, or apoptosis, in cancer cells. This process is characterized by a cascade of events involving the activation of caspases and the cleavage of key cellular proteins. Western blot analyses have implicated the modulation of proteins such as PARP and caspase-3 in this pathway.
Caption: Apoptotic pathway induced by dsBPT.
In addition to apoptosis, dsBPT has been observed to induce autophagy, a cellular process of self-degradation of components. The interplay between apoptosis and autophagy in the context of dsBPT treatment is an area for further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of 2,9-Di-sec-butyl-1,10-phenanthroline's antitumor activity.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density, based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Methodology:
-
Cell Plating: Seed cells in 96-well microtiter plates at a predetermined optimal density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of dsBPT and a vehicle control. Incubate for the desired exposure time (e.g., 72 hours).
-
Fixation: After incubation, gently remove the culture medium and fix the cells by adding 50-100 µL of 10% (w/v) cold trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air-dry at room temperature.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.
-
Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader. The absorbance is directly proportional to the cell mass.
Western Blot Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
Methodology:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Nude Mouse Xenograft Model
This in vivo model is used to assess the antitumor efficacy of a compound on human tumors grown in immunodeficient mice.
Methodology:
-
Cell Preparation: Harvest cancer cells (e.g., Tu212 or A549) during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS or a suitable medium, often mixed with Matrigel, at a concentration of approximately 2 x 10⁶ cells per injection volume.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 4-6 week old athymic nude mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer dsBPT (e.g., at doses of 5 mg/kg and 10 mg/kg) and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = (width)² x length/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., TUNEL staining).
Conclusion and Future Directions
2,9-Di-sec-butyl-1,10-phenanthroline is a promising antitumor agent with a multifaceted mechanism of action that includes the induction of G1 cell cycle arrest and apoptosis. Its efficacy in preclinical models, both as a single agent and in combination with existing chemotherapeutics like cisplatin, warrants further investigation.[1][2] Future research should focus on elucidating the detailed molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and conducting further in vivo studies in a broader range of cancer models to fully assess its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers in the field of drug development to build upon the existing knowledge and accelerate the translation of this compound into clinical applications.
